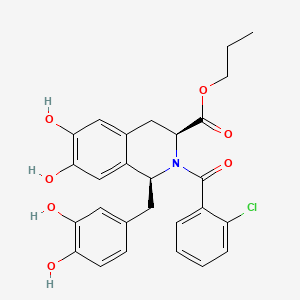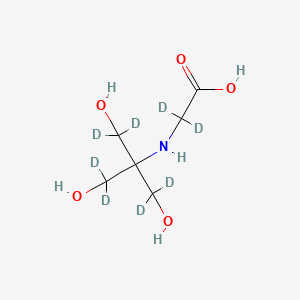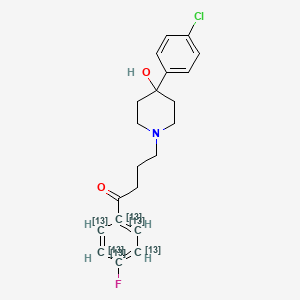
Influenza virus-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza virus-IN-6 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential antiviral properties, particularly against influenza viruses. Influenza viruses are responsible for seasonal flu epidemics and have the potential to cause pandemics, making the development of effective antiviral agents crucial.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza virus-IN-6 typically involves multiple steps, including the preparation of key intermediates and their subsequent transformation into the final compound. The synthetic route often begins with the selection of appropriate starting materials, which undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often involves the use of automated reactors and advanced purification techniques to ensure consistent quality and compliance with regulatory standards.
化学反应分析
Types of Reactions
Influenza virus-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
Influenza virus-IN-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the molecular interactions between antiviral agents and viral proteins.
Medicine: The compound is explored for its potential therapeutic effects against influenza and other viral infections.
Industry: this compound is used in the development of antiviral drugs and diagnostic tools.
作用机制
The mechanism of action of Influenza virus-IN-6 involves its interaction with specific molecular targets within the influenza virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. This action disrupts the viral life cycle and reduces the viral load in infected individuals. The molecular pathways involved in this process include the inhibition of viral neuraminidase and the disruption of viral RNA synthesis.
相似化合物的比较
Similar Compounds
Some compounds similar to Influenza virus-IN-6 include:
Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.
Zanamivir: Another antiviral drug that inhibits neuraminidase, used for the treatment of influenza.
Peramivir: An intravenous antiviral drug used for the treatment of influenza.
Uniqueness
This compound is unique in its specific binding affinity and mechanism of action compared to other antiviral agents. While compounds like oseltamivir and zanamivir also target neuraminidase, this compound may offer advantages in terms of potency, spectrum of activity, and resistance profile. Its unique chemical structure allows for distinct interactions with viral proteins, making it a promising candidate for further development and clinical use.
属性
分子式 |
C27H26ClNO7 |
|---|---|
分子量 |
511.9 g/mol |
IUPAC 名称 |
propyl (1S,3S)-2-(2-chlorobenzoyl)-1-[(3,4-dihydroxyphenyl)methyl]-6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C27H26ClNO7/c1-2-9-36-27(35)21-12-16-13-24(32)25(33)14-18(16)20(10-15-7-8-22(30)23(31)11-15)29(21)26(34)17-5-3-4-6-19(17)28/h3-8,11,13-14,20-21,30-33H,2,9-10,12H2,1H3/t20-,21-/m0/s1 |
InChI 键 |
SSMFUXFMRDLBDG-SFTDATJTSA-N |
手性 SMILES |
CCCOC(=O)[C@@H]1CC2=CC(=C(C=C2[C@@H](N1C(=O)C3=CC=CC=C3Cl)CC4=CC(=C(C=C4)O)O)O)O |
规范 SMILES |
CCCOC(=O)C1CC2=CC(=C(C=C2C(N1C(=O)C3=CC=CC=C3Cl)CC4=CC(=C(C=C4)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
